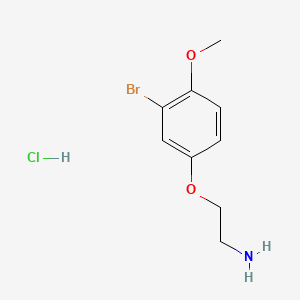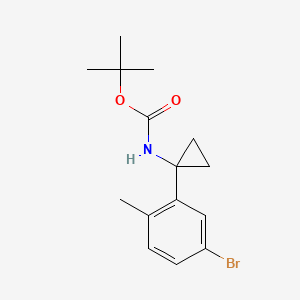![molecular formula C8H10N2O2 B15303660 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction leads to the formation of the desired imidazole ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different reactivity patterns.
Substitution: The presence of reactive sites on the imidazole and pyrrole rings allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles and nucleophiles: Such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazole or pyrrole rings.
Aplicaciones Científicas De Investigación
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Exploration as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring system and exhibit similar reactivity patterns.
Pyrrole derivatives: These compounds share the pyrrole ring system and can undergo similar types of chemical reactions.
Pyrrolo[1,2-a]imidazole derivatives: These compounds have a similar fused ring system and can be used in similar applications.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-6-7-2-1-3-10(7)5-9-6/h5H,1-4H2,(H,11,12) |
Clave InChI |
ODOFSCRKKRDPFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N=CN2C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)





